molecular formula C13H17NOS B334751 1-[3-(2-Thienyl)acryloyl]azepane

1-[3-(2-Thienyl)acryloyl]azepane

Cat. No.: B334751
M. Wt: 235.35 g/mol
InChI Key: PIOLTVRSDIIZLW-BQYQJAHWSA-N
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Description

1-[3-(2-Thienyl)acryloyl]azepane (CAS: 326872-75-7) is a heterocyclic compound with the molecular formula C₁₃H₁₇NOS and a molecular weight of 235.34518 g/mol . Its structure comprises an azepane (7-membered saturated nitrogen-containing ring) linked to a 2-thienyl group via an α,β-unsaturated acryloyl moiety.

Properties

Molecular Formula

C13H17NOS

Molecular Weight

235.35 g/mol

IUPAC Name

(E)-1-(azepan-1-yl)-3-thiophen-2-ylprop-2-en-1-one

InChI

InChI=1S/C13H17NOS/c15-13(8-7-12-6-5-11-16-12)14-9-3-1-2-4-10-14/h5-8,11H,1-4,9-10H2/b8-7+

InChI Key

PIOLTVRSDIIZLW-BQYQJAHWSA-N

SMILES

C1CCCN(CC1)C(=O)C=CC2=CC=CS2

Isomeric SMILES

C1CCCN(CC1)C(=O)/C=C/C2=CC=CS2

Canonical SMILES

C1CCCN(CC1)C(=O)C=CC2=CC=CS2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Comparisons

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Key Structural Features Molecular Weight Notable Properties/Activities Reference
1-[3-(2-Thienyl)acryloyl]azepane Azepane + 2-thienyl-acryloyl 235.34 Potential conjugation-driven reactivity
3-(2-Chloro-6-fluorophenyl)-1-(2-thienyl)prop-2-en-1-one Thienyl + chloro/fluorophenyl enone 268.71 Enhanced electrophilicity (DFT-studied)
1-(Chloroacetyl)azepane Azepane + chloroacetyl 175.66 Reactive chloro group for substitutions
1-[(2-Chloro-1,3-thiazol-5-yl)methyl]azepane Azepane + thiazole-methyl 216.72 Electron-withdrawing thiazole moiety
Curcumin analog (3d) Cyclopentanone + dimethoxybenzylidene ~380 Potent ACE inhibition, antioxidant
2-(2-(3-(Phenyl)acryloyl)phenoxy)-N,N-diphenylacetamide Acryloyl-phenoxy + diphenylacetamide ~450 Chalcone-derived bioactivity

Key Observations:

  • Electron-rich vs. Electron-deficient Systems : The thienyl group in this compound provides moderate electron density, contrasting with electron-withdrawing groups (e.g., chloro in 1-(chloroacetyl)azepane) or electron-donating groups (e.g., methoxy in curcumin analogs) .
  • Conjugation Effects: The acryloyl moiety in this compound enables π-π stacking and charge transfer interactions, similar to chalcone derivatives (e.g., compounds in ) but distinct from non-conjugated analogs like 1-(chloroacetyl)azepane .
(a) Antioxidant and Enzyme Inhibition

Curcumin analogs with acryloyl groups (e.g., 3d, 3e) exhibit strong free radical scavenging and ACE inhibition due to methoxy/hydroxy substituents on aromatic rings . In contrast, this compound lacks polar substituents but may leverage sulfur’s lone pairs for radical stabilization or metal chelation.

(c) Computational Insights

DFT studies on thienyl-enone systems () reveal that electron-withdrawing substituents (e.g., Cl, F) lower LUMO energy, enhancing electrophilicity. The target compound’s thienyl group may balance electron density for moderate reactivity compared to halogenated analogs .

Physicochemical Properties

  • Solubility : The azepane ring improves water solubility compared to purely aromatic systems (e.g., diphenylacetamide in ) but less than morpholine derivatives (e.g., 4-(pyridin-3-yl)morpholine in ) .
  • Lipophilicity : The thienyl-acryloyl system likely increases logP compared to polar analogs (e.g., 1-(1,3-Dioxaindane-5-carbonyl)azepane in ) but remains lower than highly halogenated compounds .

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